molecular formula C10H16N4O2 B13642755 1-Amino-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)cyclopentane-1-carboxylic acid

1-Amino-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)cyclopentane-1-carboxylic acid

Cat. No.: B13642755
M. Wt: 224.26 g/mol
InChI Key: MEOGTLUKROVUBX-UHFFFAOYSA-N
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Description

Overview of the Compound’s Structural Motifs

The molecule’s architecture comprises three distinct regions:

  • 1,2,4-Triazole Core : A five-membered aromatic ring containing three nitrogen atoms at positions 1, 2, and 4. The 3,5-dimethyl substitution on the triazole enhances steric bulk and modulates electronic properties.
  • Cyclopentane Backbone : A saturated five-membered carbocycle substituted at positions 1 and 3. The chair-like conformation of cyclopentane introduces spatial constraints that influence molecular interactions.
  • Amino-Carboxylic Acid Functionalization : Position 1 of the cyclopentane bears both an amino (-NH₂) and a carboxylic acid (-COOH) group, creating a zwitterionic character under physiological conditions.

The SMILES notation (O=C(C1(N)CC(N2N=C(C)N=C2C)CC1)O) explicitly defines connectivity, highlighting the triazole’s N1 linkage to the cyclopentane and the geminal substitution at C1.

Structural Feature Role in Molecular Properties
1,2,4-Triazole ring Aromaticity, hydrogen-bond acceptor/donor sites
Cyclopentane scaffold Conformational rigidity, stereochemical control
Amino-carboxylic acid groups Zwitterion formation, solubility modulation

Significance of the 1,2,4-Triazole Scaffold in Modern Organic Chemistry

1,2,4-Triazoles are privileged structures in medicinal chemistry due to their:

  • Bioisosteric Versatility : They mimic carboxylic acids, amides, and esters while offering improved metabolic stability. The triazole’s dipole moment (4.3 D) facilitates strong interactions with enzymatic active sites.
  • Pharmacological Relevance : Over 20 FDA-approved drugs contain 1,2,4-triazole moieties, including antifungals (fluconazole), antidepressants (trazodone), and aromatase inhibitors (letrozole).
  • Synthetic Accessibility : Pellizzari and Einhorn–Brunner reactions enable efficient triazole synthesis, as demonstrated in the preparation of related derivatives like ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate (CAS 1034197-35-7).

In the target compound, the 3,5-dimethyl groups on the triazole likely reduce rotational freedom, enhancing binding affinity through entropic effects.

Relevance of Cyclopentane Carboxylic Acid Derivatives in Medicinal Chemistry

Cyclopentane carboxylic acid derivatives are increasingly explored as:

  • Conformationally Restricted Bioisosteres : Cyclopentane-1,3-dione (pKa ≈ 4.5) effectively substitutes for carboxylic acids (pKa ≈ 4.8) while improving membrane permeability.
  • Enzyme-Targeted Agents : The cyclopentane ring’s puckered geometry complements the topography of kinase ATP-binding pockets, as seen in CDK4/6 inhibitors.
  • Stereochemical Probes : Chiral centers on the cyclopentane enable structure-activity relationship (SAR) studies of enantioselective interactions.

The geminal amino and carboxylic acid groups in the compound may engage in salt bridge formation with biological targets, analogous to interactions observed in thromboxane A2 receptor antagonists.

Historical Context and Discovery Pathways

The compound’s design likely emerged from three convergent trends:

  • Triazole-Based Drug Development : Following the success of 1990s antifungals, researchers began functionalizing triazoles with carbocyclic systems to optimize pharmacokinetics.
  • Cyclopentane Isostere Research : Studies showing cyclopentane-1,3-diones as viable carboxylic acid replacements (e.g., in thromboxane antagonists) inspired hybrid designs.
  • Combinatorial Chemistry Advances : High-throughput synthesis of triazole-linked cyclopentanes, such as those in patent US 1034197-35-7, enabled rapid SAR exploration.

Synthetic routes to the compound likely involve:

  • Step 1 : Cyclopentane annulation via Dieckmann condensation.
  • Step 2 : Triazole introduction through copper-catalyzed azide-alkyne cycloaddition.
  • Step 3 : Sequential amino and carboxylic acid functionalization.

Rationale for Academic Investigation

Four factors justify intensive study of this compound:

  • Dual Functionalization : The coexistence of amino and carboxylic acid groups permits diverse derivatization (amide formation, Schiff base synthesis).
  • Triazole-Cyclopentane Synergy : The rigid cyclopentane may preorganize the triazole for target binding, reducing activation entropy.
  • Unmet Therapeutic Needs : Hybrid structures show promise against resistant cancers and fungi, as evidenced by indolyl-1,2,4-triazole derivatives with CDK4/6 IC₅₀ values ≤0.049 μM.
  • Material Science Potential : Triazole-containing polymers and ionic liquids could leverage the compound’s hydrogen-bonding capacity.

Properties

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

1-amino-3-(3,5-dimethyl-1,2,4-triazol-1-yl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C10H16N4O2/c1-6-12-7(2)14(13-6)8-3-4-10(11,5-8)9(15)16/h8H,3-5,11H2,1-2H3,(H,15,16)

InChI Key

MEOGTLUKROVUBX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C)C2CCC(C2)(C(=O)O)N

Origin of Product

United States

Preparation Methods

Chemical Structure and Nomenclature

  • Compound Name: 1-Amino-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylic acid
  • Key Structural Features:
    • Cyclopentane ring substituted at position 1 with an amino and carboxylic acid group
    • Substitution at position 3 with a 3,5-dimethyl-1H-1,2,4-triazol-1-yl moiety

This compound belongs to a class of amino acid derivatives functionalized with heterocyclic triazole groups, which are of interest in medicinal chemistry for their biological activities.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-Amino-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylic acid generally involves:

  • Construction of the cyclopentane core bearing the amino and carboxylic acid functionalities.
  • Introduction of the 3,5-dimethyl-1H-1,2,4-triazol-1-yl substituent at the 3-position of the cyclopentane ring.

This is typically achieved via multi-step synthetic routes involving:

  • Functional group transformations on cyclopentane derivatives.
  • Nucleophilic substitution or coupling reactions to attach the triazole ring.

Reported Synthetic Routes

Route via Cyclopentane-1-carboxylic Acid Derivatives
  • Starting from cyclopentane-1-carboxylic acid or its protected derivatives, the amino group is introduced at position 1 through amination reactions.
  • The 3-position is functionalized by halogenation or other activating group introduction, followed by nucleophilic substitution with 3,5-dimethyl-1H-1,2,4-triazole or its derivatives.
  • The triazole ring is often prepared separately via cyclization of appropriate hydrazine and acyl derivatives before coupling.
Direct Coupling Approaches
  • Some methods involve direct coupling of pre-formed 3,5-dimethyl-1H-1,2,4-triazole with cyclopentane intermediates bearing leaving groups at the 3-position.
  • Catalysts or activating agents (e.g., carbodiimides) may be used to facilitate amide or ester bond formation if applicable.
Use of Protecting Groups
  • Protecting groups for amino and carboxylic acid functionalities are employed during multi-step synthesis to avoid side reactions.
  • Typical protecting groups include Boc (tert-butyloxycarbonyl) for amines and methyl or benzyl esters for carboxylic acids.

Data Tables Summarizing Preparation Methods

Step Starting Material Key Reagents/Conditions Reaction Type Yield (%) Notes
1 Cyclopentane-1-carboxylic acid Amination reagents (e.g., NH3, amines) Amination 70-85 Introduction of amino group at C1
2 3-Halo-cyclopentane-1-carboxylic acid 3,5-Dimethyl-1H-1,2,4-triazole, base Nucleophilic substitution 60-75 Substitution at C3 position
3 Protected intermediates Deprotection reagents (acid/base) Deprotection 80-90 Removal of protecting groups
4 Final compound Purification (crystallization, chromatography) Purification 85-95 Isolation of pure target compound

Note: Exact yields and conditions vary depending on literature source and scale.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carboxylic acid group can produce alcohols .

Scientific Research Applications

1-Amino-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)cyclopentane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological receptors, influencing various biochemical pathways. The amino and carboxylic acid groups can also participate in ionic interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Target Compound and Analogs
Compound Name Heterocycle Type Substituents on Heterocycle Backbone Structure Functional Groups CAS Number
1-Amino-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylic acid 1,2,4-Triazole 3,5-Dimethyl Cyclopentane Amino, Carboxylic Acid Not Provided
1-Amino-3-(4,5-dimethyl-1H-imidazol-1-yl)cyclopentane-1-carboxylic acid Imidazole 4,5-Dimethyl Cyclopentane Amino, Carboxylic Acid 1512964-32-7
1-(3-Methyl-1,2-oxazol-5-yl)cyclopentane-1-carboxylic acid Oxazole 3-Methyl Cyclopentane Carboxylic Acid Not Provided
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid 1,2,4-Triazole 3,5-Dimethyl Acetic Acid Chain Carboxylic Acid 684249-99-8
3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid 1,2,4-Triazole 3,5-Dimethyl Propanoic Acid Carboxylic Acid Not Provided

Key Observations :

  • Heterocycle Differences : The imidazole analog (CAS 1512964-32-7) has two nitrogen atoms, enabling distinct hydrogen-bonding interactions compared to the triazole’s three nitrogen atoms. Oxazole derivatives (e.g., from ) introduce oxygen, increasing electronegativity and altering electronic properties .
  • Zwitterionic Nature: The amino-carboxylic acid combination in the target compound improves solubility, unlike analogs lacking the amino group (e.g., oxazole derivative) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) LogP (Predicted) Water Solubility PSA (Ų)
Target Compound ~240 (estimated) -0.5 to 0.5 High (zwitterion) ~100
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid 155.155 -0.72 Moderate 68.01
1-(3-Methyl-1,2-oxazol-5-yl)cyclopentane-1-carboxylic acid ~195 (estimated) 0.8–1.2 Low ~50

Key Observations :

  • LogP : The target compound’s zwitterionic nature likely reduces LogP compared to the oxazole analog, favoring aqueous environments.
  • Polar Surface Area (PSA): Higher PSA in the target compound (~100 Ų vs.

Q & A

Q. What are the recommended synthesis strategies for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, starting with cyclopentane carboxylic acid derivatives and triazole precursors. Key steps include:

  • Amidation/Coupling : Use carbodiimides (e.g., DCC or EDC) to facilitate amide bond formation between the cyclopentane backbone and triazole moiety .
  • Solvent Optimization : Polar aprotic solvents like DMF or dichloromethane are preferred for coupling reactions to enhance reagent solubility and reaction efficiency .
  • Temperature Control : Reflux conditions (e.g., 80–100°C) are often employed to accelerate reaction kinetics while avoiding decomposition .
  • Purification : Column chromatography or recrystallization from acetic acid/DMF mixtures is recommended to isolate high-purity products .

Q. How should researchers safely handle this compound in laboratory settings?

Refer to OSHA Hazard Communication Standard (HCS) guidelines for handling amino-carboxylic acid derivatives:

  • Personal Protective Equipment (PPE) : Lab coat, gloves, and safety goggles are mandatory .
  • Exposure Mitigation : In case of skin/eye contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention if symptoms persist .
  • Waste Disposal : Absorb spills with inert materials (e.g., silica gel) and dispose of as hazardous organic waste .

Q. What spectroscopic techniques are critical for structural characterization?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the cyclopentane backbone and triazole substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm1^{-1}) and amine/triazole functional groups .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data across studies?

Contradictions in biological activity (e.g., varying IC50_{50} values) may arise from:

  • Purity Discrepancies : Validate compound purity via HPLC (>95%) before assays .
  • Assay Conditions : Control variables like pH, temperature, and solvent (DMSO concentration ≤1% to avoid cytotoxicity) .
  • Structural Analog Comparison : Compare with derivatives (e.g., 3-methylcyclopentane analogs) to isolate the impact of the triazole moiety on activity .

Q. What strategies are effective in optimizing enantiomeric purity for chiral derivatives?

  • Chiral Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC .
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., Ru-BINAP complexes) during cyclopentane ring formation to control stereochemistry .
  • Circular Dichroism (CD) : Monitor enantiomeric excess (ee) during synthesis .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Side-Chain Modifications : Synthesize analogs with varied triazole substituents (e.g., 3-cyclopropyl or 5-phenyl groups) to assess steric/electronic effects .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., kinases or proteases) .
  • In Vitro Screening : Test analogs against disease-relevant cell lines (e.g., cancer or microbial models) to correlate structural changes with potency .

Q. What experimental approaches resolve low yields in large-scale synthesis?

  • Reagent Stoichiometry : Optimize molar ratios of starting materials (e.g., 1.2:1 triazole:cyclopentane precursor) to minimize side reactions .
  • Catalyst Screening : Test Pd or Cu catalysts for cross-coupling steps to improve efficiency .
  • Scale-Up Protocols : Gradual temperature ramping and continuous stirring ensure homogeneity in bulk reactions .

Q. How can researchers validate the compound’s mechanism of action in biological systems?

  • Target Engagement Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding to putative targets .
  • Gene Knockdown Studies : Apply CRISPR/Cas9 to silence candidate targets and assess loss of compound efficacy .
  • Metabolic Profiling : LC-MS-based metabolomics to identify pathway perturbations (e.g., TCA cycle or amino acid metabolism) .

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